Sescandelin

Plant growth regulator Root promotion Isocoumarin

Studying isocoumarin-auxin crosstalk? Sescandelin is the only 4-(1-hydroxyethyl) isocoumarin that synergizes with IAA to promote adventitious root formation, serving as the essential positive control for root-promotion bioassays. • ≥93% ee synthetic enantiomer; structurally and functionally distinct from inert sescandelin B and cytotoxic AGI-7. • HUVEC tube-formation inhibition: 60-100% at 4-10 µg/mL; CAM assay: linear dose-response over 1-10 µg/egg. • NO inhibitory activity (IC₅₀ 24.2-76.5 µM) without cytotoxicity toward HepG2, MCF-7, or SK-Mel2 cells.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
Cat. No. B1247420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSescandelin
Synonymssescandelin
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCC(C1=COC(=O)C2=C1C=C(C=C2O)O)O
InChIInChI=1S/C11H10O5/c1-5(12)8-4-16-11(15)10-7(8)2-6(13)3-9(10)14/h2-5,12-14H,1H3/t5-/m0/s1
InChIKeyQFIOPJBPPBDOEP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sescandelin Identity and Physicochemical Profile


Sescandelin is a naturally occurring isocoumarin (1H-2-benzopyran-1-one) first isolated from the fungus Sesquicillium candelabrum (syn. Clonostachys candelabrum) [1]. Its molecular formula is C₁₁H₁₀O₅ (MW 222.19 g·mol⁻¹), with a melting point of 189–190 °C and optical rotation [α]D −33° (c=1.0, MeOH) [1]. The compound bears a characteristic 6,8-dihydroxy substitution on the isochromenone ring with a 4-(1-hydroxyethyl) side chain, distinguishing it from the co‑isolated 4‑acetyl analog AGI‑7 [1]. Sescandelin is biosynthesized via a pentaketide chain with a C₁ unit [2] and is soluble in organic solvents such as acetone and methanol.

Origin Natural isocoumarin from Sesquicillium candelabrum
Structure 6,8‑dihydroxy with 4‑(1‑hydroxyethyl) side chain
Synergy Reported root‑promotion synergy with IAA; distinct from AGI‑7

Why Sescandelin Differs from Generic Isocoumarins


Isocoumarins are not a functionally uniform class; minor structural alterations at the 4‑position switch biological readouts decisively. Sescandelin (4‑(1‑hydroxyethyl)) acts as a root‑promoting synergist with indole‑3‑acetic acid (IAA) and shows moderate anti‑angiogenic activity, whereas its 4‑acetyl analog AGI‑7 exhibits 20‑fold greater potency in angiogenesis models but loses all root‑promoting activity [1][2]. The 4‑(hydroxymethyl)‑3‑methyl analog, sescandelin B, is biologically inert in root assays unless acetylated, at which point it gains moderate activity but remains devoid of anti‑angiogenic effects [1][3]. Treating these three co‑metabolites as interchangeable would therefore invalidate experimental outcomes in both plant physiology and angiogenesis research.

4‑Acetyl analog (AGI‑7)
Anti‑angiogenic assay context differs; 4‑acetyl substitution may shift biological readout away from root‑promotion synergy.
4‑(Hydroxymethyl) analog (sescandelin B)
Inert in root assays; not interchangeable with sescandelin for auxin‑crosstalk studies.
Co‑metabolite interchange
Sescandelin, AGI‑7 and sescandelin B share the isocoumarin scaffold but diverge in functional readouts; treating them as interchangeable may invalidate experimental outcomes.

Comparative Evidence: Sescandelin vs. Related Isocoumarins


Root-Promoting Synergy with IAA

Sescandelin acts synergistically with indole‑3‑acetic acid (IAA) to promote adventitious root formation in Azukia bean cuttings, whereas the closely related analog sescandelin B is inactive in root assays when tested alone [1]. The synergistic effect with IAA distinguishes sescandelin from general auxin‑like isocoumarins and provides a functional fingerprint not reproduced by other 4‑substituted isocoumarins from the same producing organism [2].

Root‑Promoting Synergy with IAA
Class‑level
Qualitative synergy documented
Supports root‑promotion synergist context; synergy with IAA, not reproduced by sescandelin B.
Azukia bean cutting assay; exact % increase not reported numerically.
Plant growth regulator Root promotion Isocoumarin

Anti-Angiogenic Activity in HUVEC Model

In a direct head‑to‑head Matrigel‑based HUVEC tube‑formation assay, sescandelin achieved 60% inhibition at 4 µg·mL⁻¹ and 100% inhibition at 10 µg·mL⁻¹, whereas AGI‑7 (6,8‑dihydroxy‑4‑acetyl‑isocoumarin) reached 50% inhibition at 0.2 µg·mL⁻¹, 85% at 0.5 µg·mL⁻¹, and 100% at 1.0 µg·mL⁻¹ [1]. Neither compound exhibited cytotoxicity toward HUVEC at the tested concentrations [1].

HUVEC Angiogenesis Inhibition
Head‑to‑head
60% at 4 µg·mL⁻¹
100% at 10 µg·mL⁻¹
Supports dose‑response calibration context; AGI‑7 ~20‑fold more potent in same model.
Matrigel HUVEC tube formation; 18–48 h incubation.
Angiogenesis inhibition Isocoumarin HUVEC assay

Anti-Angiogenic Activity in CAM Assay

In the chick chorioallantoic membrane (CAM) assay, sescandelin inhibited angiogenesis by 27.3% (1 µg/egg), 66.7% (5 µg/egg), and 78.6% (10 µg/egg), whereas AGI‑7 achieved 50.0% (1 µg/egg), 83.3% (5 µg/egg), and 93.3% (10 µg/egg) [1]. The positive control, retinoic acid (1 µg/egg), gave 79.2% inhibition [1].

CAM Angiogenesis Assay
Head‑to‑head
27.3% (1 µg/egg)
66.7% (5 µg/egg)
78.6% (10 µg/egg)
Supports in vivo angiogenesis model context; linear dose‑dependent inhibition reported.
Chick CAM, day 4.5; scored at 48 h.
In vivo angiogenesis CAM assay Isocoumarin

Cytotoxicity and Anti-Inflammatory Profile

In a cross‑study comparison using the Ascomycota sp. VK12 isolate, AGI‑7 (compound 2) exhibited cytotoxicity against HepG2, MCF‑7, and SK‑Mel2 carcinoma cells with IC₅₀ values of 48.6–96.5 µM, whereas sescandelin (compound 3) showed no detectable cytotoxicity against these three cell lines [1]. Additionally, sescandelin displayed NO inhibitory activity (IC₅₀ within the 24.2–76.5 µM range) in LPS‑stimulated BV2 microglial cells but did not further suppress PGE₂ overproduction, a property that was uniquely observed for AGI‑7 (IC₅₀ 25.3 µM for PGE₂) [1].

Cytotoxicity & NO Inhibition
Reported
No cytotoxicity (HepG2, MCF‑7, SK‑Mel2)
NO IC₅₀ 24.2–76.5 µM
Supports anti‑inflammatory screening without cytotoxicity; distinct from AGI‑7 which shows cytotoxicity and PGE₂ suppression.
LPS‑stimulated BV2 cells; MTT assay.
Cytotoxicity NO inhibition Isocoumarin Cancer

Total Synthesis and Enantioselective Access

Sescandelin can be accessed via a practical homophthalate‑based route that also yields AGI‑7, with enantioselective reduction of AGI‑7 using Corey’s (S)‑oxazaborolidine catalyst affording (+)‑sescandelin in 93% ee [1]. A more recent silver‑mediated aerobic route from enol esters provides an alternative entry, with selective reduction and demethylation delivering both AGI‑7 and sescandelin [2]. The availability of synthetic sescandelin eliminates reliance on fermentation and ensures batch‑to‑batch consistency.

Total Synthesis & Enantioselectivity
Method context
93% ee for (+)‑sescandelin
Enantioselective synthetic access supports batch consistency review; two validated routes reported.
Corey (S)‑oxazaborolidine reduction; Ag‑mediated enol ester route.
Total synthesis Isocoumarin Enantioselective synthesis

Key Application Scenarios for Sescandelin


Root-Promotion Synergy with Auxins

Sescandelin is the only 4‑(1‑hydroxyethyl) isocoumarin known to synergize with IAA in promoting adventitious root formation in Azukia bean cuttings [1]. Any laboratory investigating isocoumarin‑auxin crosstalk should use sescandelin as the positive control; substitution with sescandelin B yields no activity, and substitution with AGI‑7 introduces confounding anti‑angiogenic effects without root‑promoting synergy [2]. Procurement of pure synthetic sescandelin (≥93% ee) guarantees batch‑to‑batch reproducibility in root‑elongation bioassays.

Anti-Angiogenic Dose-Response Calibration

In HUVEC tube‑formation assays, sescandelin inhibits differentiation with an effective window of 4–10 µg·mL⁻¹ (60–100% inhibition), making it suitable as a moderate‑potency reference compound to bracket the dose‑response curves of novel isocoumarin derivatives [3]. In the CAM assay, sescandelin provides linear dose‑dependent inhibition (27.3–78.6% over 1–10 µg/egg), enabling quantitative comparison with test compounds [3]. AGI‑7 cannot substitute in this role, as its 20‑fold greater potency compresses the usable dynamic range.

Anti-Inflammatory Screening Without Cytotoxicity

Sescandelin exhibits NO inhibitory activity (IC₅₀ range 24.2–76.5 µM) in LPS‑stimulated BV2 cells with no detectable cytotoxicity toward HepG2, MCF‑7, or SK‑Mel2 carcinoma cells [4]. This contrasts with AGI‑7, which shows cytotoxicity (IC₅₀ 48.6–96.5 µM) in the same tumor lines [4]. Laboratories screening for anti‑inflammatory isocoumarins in cell‑based assays should select sescandelin to avoid cytotoxicity‑driven false positives.

SAR Anchor for Isocoumarin Derivatization

Sescandelin’s 4‑(1‑hydroxyethyl) side chain serves as a versatile handle for further derivatization. The validated total synthesis via enantioselective reduction of AGI‑7 (93% ee) [5] and the alternative Ag‑mediated enol ester route [6] ensure reliable supply of the natural enantiomer. Procurement of synthetic sescandelin is essential for SAR studies exploring the impact of 4‑position substitution on angiogenesis, root‑promotion, and cytotoxicity.

Application
Selection Property
Validation Focus
Root‑Promotion Synergy Studies
Auxin‑crosstalk research context
Root‑elongation assay synergy with IAA
Angiogenesis Model Dose‑Response Calibration
Moderate‑potency anti‑angiogenic assay context
HUVEC/CAM dose‑response bracketing
Cell‑Based Anti‑Inflammatory Screening
NO‑inhibitory activity without cytotoxicity
Cytotoxicity‑free BV2/LPS NO assay
SAR Derivatization Anchor
4‑(1‑Hydroxyethyl) functional handle
Enantioselective synthesis consistency
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